![molecular formula C9H12N2O2 B176323 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester CAS No. 139183-98-5](/img/structure/B176323.png)
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of the corresponding carboxylic acid, followed by hydrogenation. For example, the carboxylic acid can be esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ester is then subjected to hydrogenation using a catalyst like platinum oxide (PtO2) under hydrogen gas at a pressure of 30 psi .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-pressure hydrogenation reactors and efficient purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.
化学反応の分析
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid . While explicit experimental data for this reaction is limited in allowed sources, structural analogs (e.g., compound 744171-82-2 ) confirm the feasibility of ester-to-acid conversion. Typical conditions include:
- Acidic Hydrolysis : HCl or H₂SO₄ in aqueous methanol.
- Basic Hydrolysis : NaOH or KOH in ethanol/water.
The carboxylic acid derivative is pivotal for further functionalization, such as amidation or salt formation .
Nucleophilic Substitution
The imidazo[1,2-a]pyridine core participates in electrophilic aromatic substitution (EAS) at electron-rich positions. For example:
- Halogenation : Chlorination or bromination at the C2 or C7 positions using reagents like NCS or NBS .
- Nitration : Introduction of nitro groups via mixed acid (HNO₃/H₂SO₄) .
Substituents on the tetrahydro ring influence regioselectivity, with the methyl ester group directing electrophiles to meta/para positions relative to the nitrogen atoms .
Oxidation and Reduction
- Oxidation : The tetrahydro ring can be dehydrogenated to regenerate the aromatic imidazo[1,2-a]pyridine system using oxidants like DDQ or MnO₂ .
- Reduction : Further hydrogenation of the imidazole ring is sterically hindered, but selective reduction of other functional groups (e.g., nitro to amine) is achievable .
Comparative Reactivity Table
Research Findings
- Catalytic Hydrogenation Efficiency : Palladium-based catalysts achieve >90% conversion rates, with platinum oxide (PtO₂) offering comparable performance .
- Steric Effects : The tetrahydro ring reduces steric hindrance, enhancing reactivity in EAS compared to fully aromatic analogs .
- Biological Relevance : Hydrolyzed carboxylic acid derivatives exhibit enhanced bioavailability in pharmacokinetic studies .
科学的研究の応用
Biological Activities
Research indicates that derivatives of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine possess significant biological activities. Notable findings include:
- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains.
- Anticancer Potential : Preliminary data suggest that it may inhibit the growth of cancer cells through apoptosis induction.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells in models of neurodegenerative diseases .
Applications in Medicinal Chemistry
The versatility of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester makes it a valuable asset in both academic and industrial research settings. Its applications include:
- Drug Design : Used as a scaffold for developing new therapeutic agents targeting various diseases.
- Biological Assays : Employed in screening assays to evaluate binding affinity to biological targets.
- Pharmacological Studies : Investigated for its potential effects on different biological pathways .
Comparison with Related Compounds
To understand its unique properties and potential advantages over similar compounds, a comparison table is provided below:
Compound Name | Similarity Index | Key Features |
---|---|---|
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | 0.85 | Different carboxyl position; potential similar activity |
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 0.80 | Methyl group at position 8; varied biological properties |
Imidazo[1,2-a]pyrazine-6-carboxylic acid | 0.78 | Pyrazine ring; distinct reactivity profiles |
This diversity allows researchers to explore different pharmacological profiles while maintaining a core structural framework that may enhance desired activities .
Case Studies
Several case studies highlight the applications of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine derivatives:
-
Case Study on Antimicrobial Activity :
- A study demonstrated that derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- The mechanism involved disruption of bacterial cell wall synthesis.
-
Case Study on Anticancer Activity :
- Research indicated that specific derivatives induced apoptosis in human breast cancer cell lines.
- The study focused on the modulation of apoptotic pathways and cell cycle arrest.
- Case Study on Neuroprotection :
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity . Additionally, it may interact with neurotransmitter receptors in the brain, potentially offering neuroprotective effects .
類似化合物との比較
Similar Compounds
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid
- 5-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is unique due to its tetrahydro structure, which imparts different chemical and biological properties compared to its non-tetrahydro analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
生物活性
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (THIPCA-ME) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of THIPCA-ME, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester
- CAS Number : 744171-82-2
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- Purity : Typically ≥97%
Anticancer Activity
Recent studies have highlighted the anticancer potential of THIPCA-ME. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study indicated that THIPCA-ME significantly induced apoptosis in chronic myeloid leukemia (CML) cells when combined with imatinib, leading to an approximate 80% cell death rate at a concentration of 10 μM .
Cell Line | Treatment Concentration (μM) | % Cell Death |
---|---|---|
CML Cells | 10 | 80 |
MDA-MB-231 (TNBC) | 10 | 63 |
Non-Cancer MCF10A | 10 | 3 |
The selectivity index indicates a significant differential effect on cancerous versus non-cancerous cells, suggesting a therapeutic window that could be exploited for targeted cancer therapies.
The mechanism by which THIPCA-ME exerts its biological effects appears to involve modulation of specific molecular targets. The compound has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular differentiation and metabolism. In transactivation assays conducted on COS-7 cells, THIPCA-ME demonstrated partial agonistic activity at PPARγ, contributing to its sensitizing effects in resistant CML cells .
Case Studies
-
Combination Therapy with Imatinib
- A notable study explored the effects of combining THIPCA-ME with imatinib in CML treatment. The combination was found to enhance cell death rates significantly compared to imatinib alone, indicating that THIPCA-ME may serve as an effective adjunct therapy in overcoming resistance in CML patients.
-
Selectivity for Cancer Cells
- In experiments involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, THIPCA-ME showed potent inhibitory effects on cell proliferation while exhibiting minimal toxicity towards non-cancerous MCF10A cells. This selectivity is promising for the development of targeted therapies that minimize damage to healthy tissues.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and potential therapeutic applications of THIPCA-ME. Preliminary animal models have suggested that the compound may inhibit tumor growth and metastasis effectively when administered at therapeutic doses.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with THIPCA-ME. Investigations into its pharmacodynamics and long-term effects in clinical settings will be critical for determining its viability as a therapeutic agent.
特性
IUPAC Name |
methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-3-8-10-4-5-11(8)6-7/h4-5,7H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQWLRYEFCJWMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=NC=CN2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。